1-Methanesulfonyl-3-(prop-2-yn-1-yloxy)benzene
Overview
Description
“1-Methanesulfonyl-3-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the CAS Number: 1250110-16-7 . It has a molecular weight of 210.25 and its IUPAC name is 1-(methylsulfonyl)-3-(2-propynyloxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3S/c1-3-7-13-9-5-4-6-10(8-9)14(2,11)12/h1,4-6,8H,7H2,2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Scientific Research Applications
1. Selective Mesylation in Differentiation of Amino Groups
1H-Benzotriazol-1-yl methanesulfonate exhibits effectiveness in selectively mesylating primary amino groups over secondary amino groups, and amino over hydroxy groups, enhancing specificity in chemical reactions (Kim et al., 1999).
2. Catalyst in Linear Alkylbenzene Production
Methanesulfonic acid (MSA) serves as a catalyst in the electrophilic addition of olefins to benzene, demonstrating high selectivity and the ability to be recycled, offering an environmentally benign alkylation route (Luong et al., 2004).
3. Structural Influence in Methanesulfonanilides
In compounds like N-(2,4,6-Trimethylphenyl)methanesulfonamide, the spatial arrangement allows the amide H atom to be available to receptor molecules, indicating its potential role in biological activities (Gowda et al., 2007).
4. Synthesis of Benzoxazoles
Methanesulfonic acid catalyzes the synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing compatibility with various substituents and highlighting its role in facilitating complex chemical synthesis (Kumar et al., 2008).
5. Tetrahydropyranylation of Alcohols and Phenols
Ferrous methanesulfonate catalyzes the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, demonstrating efficiency and recyclability, thus contributing to green chemistry practices (Wang et al., 2011).
Properties
IUPAC Name |
1-methylsulfonyl-3-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-7-13-9-5-4-6-10(8-9)14(2,11)12/h1,4-6,8H,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYKVKKNLNGFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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